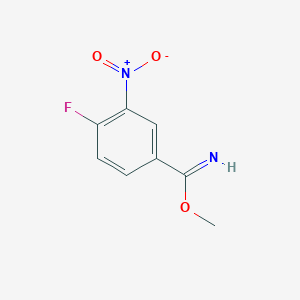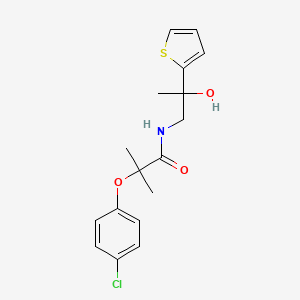
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is structurally related to a class of organic molecules that feature chlorophenoxy, thiophene, and propanamide functional groups. These components suggest a molecule with potential applications in materials science, organic synthesis, and possibly as intermediates in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from readily available precursors. For instance, compounds with chlorophenoxy groups might be synthesized via nucleophilic aromatic substitution reactions, while thiophene derivatives can be obtained through various strategies, including cyclization reactions and functional group transformations (Demir et al., 2016).
Molecular Structure Analysis
X-ray diffraction studies, alongside spectral IR, NMR, and UV-Vis investigations, are pivotal in elucidating the molecular structure of such compounds. These techniques allow for the determination of the molecule's geometry, electronic structure, and the nature of its intra- and intermolecular interactions (Prasanth et al., 2015).
Chemical Reactions and Properties
The reactivity of such molecules can be diverse, depending on the functional groups present. For example, the thiophene moiety might undergo electrophilic aromatic substitution, while the propanamide group could be involved in amidation or hydrolysis reactions under certain conditions. Computational studies, including density functional theory (DFT) calculations, provide insights into the molecule's reactivity, stability, and reaction mechanisms (Sharma et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be characterized through a combination of experimental techniques and computational predictions. These properties are essential for understanding the compound's behavior in different environments and potential applications (Kuś et al., 2016).
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are crucial for designing synthesis routes and potential applications. Studies on related compounds can shed light on these aspects, guiding the development of new materials and drugs (Grimwood et al., 2011).
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds structurally related to "2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide" have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, a study by Desai, Dodiya, and Shihora (2011) on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrated significant in vitro activity against various bacterial and fungal strains, including Escherichia coli and Candida albicans (Desai, Dodiya, & Shihora, 2011). These findings suggest that compounds with chlorophenoxy groups and related functionalities might possess promising antimicrobial properties.
Antioxidant Activity
Another area of scientific interest involves evaluating the antioxidant properties of chemical compounds. Tumosienė et al. (2019) synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and demonstrated that some of these compounds exhibit potent antioxidant activities, surpassing that of ascorbic acid in certain assays (Tumosienė et al., 2019). This highlights the potential of chlorophenoxy and thiophene derivatives in contributing to antioxidant research and their possible application in developing therapeutic agents with antioxidant properties.
Electrochemical Applications
The electrochemical degradation and properties of chlorophenoxy herbicides and related compounds have also been studied, indicating the relevance of such chemicals in environmental science. Boye et al. (2006) investigated the electrochemical incineration of chloromethylphenoxy herbicides, providing insights into the degradation pathways and efficiency of electrochemical methods in removing such contaminants from the environment (Boye et al., 2006). This research points to the environmental significance of studying chlorophenoxy compounds and their derivatives, potentially guiding the development of more effective pollutant removal technologies.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-16(2,22-13-8-6-12(18)7-9-13)15(20)19-11-17(3,21)14-5-4-10-23-14/h4-10,21H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRHDAWGFHXVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C)(C1=CC=CS1)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2483186.png)
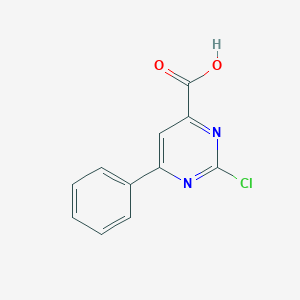
![4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2483190.png)
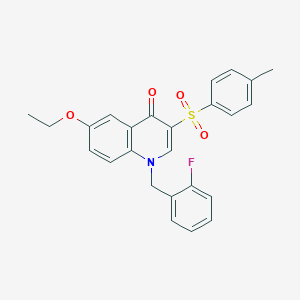
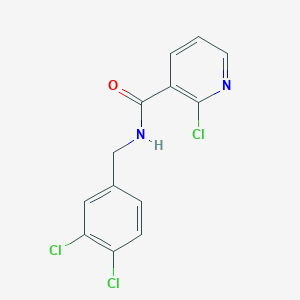
![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)
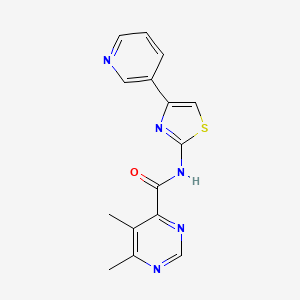
![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)
![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)
![9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B2483202.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)


